4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone

Oxidative stress Free-radical scavenging DPPH assay

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone (CAS 494771-45-8, molecular formula C15H17NO3, molecular weight 259.3 g/mol) is a synthetic heterocyclic building block that links a para-substituted phenylacetone moiety to a 3,5-dimethylisoxazole ring via a methylene-oxy bridge. It is commercially supplied as a research‑grade intermediate (typical purity ≥95%) and belongs to the broader class of 4‑(isoxazolylmethoxy)phenyl derivatives that have been explored as precursors for bromodomain ligands, kinase inhibitors, and antioxidant scaffolds.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 494771-45-8
Cat. No. B3141962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone
CAS494771-45-8
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)COC2=CC=C(C=C2)CC(=O)C
InChIInChI=1S/C15H17NO3/c1-10(17)8-13-4-6-14(7-5-13)18-9-15-11(2)16-19-12(15)3/h4-7H,8-9H2,1-3H3
InChIKeyYGLMZKPNBGKNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone (CAS 494771-45-8): Chemical Identity and Baseline Characteristics


4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone (CAS 494771-45-8, molecular formula C15H17NO3, molecular weight 259.3 g/mol) is a synthetic heterocyclic building block that links a para-substituted phenylacetone moiety to a 3,5-dimethylisoxazole ring via a methylene-oxy bridge. It is commercially supplied as a research‑grade intermediate (typical purity ≥95%) and belongs to the broader class of 4‑(isoxazolylmethoxy)phenyl derivatives that have been explored as precursors for bromodomain ligands, kinase inhibitors, and antioxidant scaffolds. [1]

Why 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone Cannot Be Replaced by Generic Isoxazole or Phenylacetone Analogs


Although the 3,5-dimethylisoxazole substructure is a privileged scaffold in epigenetic probe discovery [1] and the phenylacetone fragment is a commodity synthetic intermediate, their covalent conjugation through a para‑methylene‑oxy linker in CAS 494771‑45‑8 creates a topologically distinct chemotype that cannot be reproduced by simply mixing the two fragments or by using ortho‑ or meta‑regioisomers. The linker geometry dictates the distance and orientation between the hydrogen‑bond‑accepting isoxazole nitrogen/oxygen pair and the ketone carbonyl, a parameter that directly affects binding to acetyl‑lysine recognition pockets [1] and the compound's redox potential in radical‑scavenging assays. Consequently, generic substitution with unsubstituted isoxazole, 3,5‑dimethylisoxazole alone, or 4‑hydroxyphenylacetone cannot replicate the integrated physicochemical and biological profile of the intact molecule.

Quantitative Differentiation Evidence for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone vs. Closest Analogs


Antioxidant Capacity: DPPH Radical Scavenging IC50 Comparable to Ascorbic Acid

In a standardized DPPH radical‑scavenging assay, 4‑[(3,5‑dimethylisoxazol‑4‑yl)methoxy]phenyl acetone exhibited an IC50 value comparable to that of ascorbic acid (vitamin C), a widely used reference antioxidant. Ascorbic acid typically displays DPPH IC50 values in the range of 1–12 μg/mL depending on solvent conditions [1], placing the target compound in a therapeutically relevant potency window for free‑radical neutralization. This activity is dependent on the intact conjugated system formed by the isoxazole‑methoxy‑phenylacetone architecture, as neither 3,5‑dimethylisoxazole nor 4‑hydroxyphenylacetone alone achieves comparable radical stability. [2]

Oxidative stress Free-radical scavenging DPPH assay

Bromodomain Ligand Precursor: Structural Advantage Over Unsubstituted 3,5-Dimethylisoxazole

The 3,5‑dimethylisoxazole moiety has been validated as an acetyl‑lysine bioisostere that displaces histone‑mimicking peptides from BET bromodomains with IC50 values <5 μM for lead compounds. [1] In the target compound, the para‑phenylacetone extension provides a synthetic handle for further derivatization (e.g., Knoevenagel condensation, reductive amination) that is absent in the parent 3,5‑dimethylisoxazole scaffold. While no direct BRD4 IC50 has been reported for CAS 494771‑45‑8 itself, the compound serves as a key intermediate in the synthesis of BET bromodomain inhibitors, where the phenylacetone ketone enables late‑stage diversification without disrupting the acetyl‑lysine‑mimetic pharmacophore. [2]

Epigenetics Bromodomain inhibition Acetyl-lysine mimic

Rac1 Inhibitor Chemotype Differentiation: Comparative Potency of the Isoxazolyl-Benzamide Subclass

Compounds bearing the 4‑[(3,5‑dimethylisoxazol‑4‑yl)methoxy]phenyl substructure have been developed into potent Rac1 inhibitors. The clinical‑grade Rac1 Inhibitor II (Z62954982, CAS 1090893‑12‑1) incorporates this exact substructure and displays an IC50 of 12 μM against Rac1, with 4‑fold greater potency than the first‑generation inhibitor NSC23766 (IC50 = 50 μM). The target compound (CAS 494771‑45‑8) represents the unelaborated core intermediate from which such inhibitors are constructed; the key differentiation lies in its para‑phenylacetone terminus, which allows divergent synthesis of amide, sulfonamide, or heterocyclic Rac1 inhibitors through a single intermediate. [1]

Rac1 GTPase Cell migration Cancer metastasis

Antimicrobial Isoxazole Derivative: MIC Data vs. Common Bacterial Strains

Isoxazole derivatives containing the 4‑[(3,5‑dimethylisoxazol‑4‑yl)methoxy]phenyl motif have demonstrated promising antibacterial activity. A closely related benzamide analog (N1‑(3‑chloro‑2‑methylphenyl)‑4‑[(3,5‑dimethyl‑4‑isoxazolyl)methoxy]benzamide) exhibited efficacy against methicillin‑resistant Staphylococcus aureus (MRSA) in both Caenorhabditis elegans and Galleria mellonella in vivo infection models. [1] While the target compound itself is a precursor rather than a final antimicrobial agent, its structural congruence with the active antibacterial chemotype positions it as the optimal entry point for synthesizing focused libraries of anti‑MRSA candidates.

Antimicrobial resistance Isoxazole antibiotics MRSA

Synthetic Accessibility: One‑Step Alkylation vs. Multi‑Step Routes to Competing Intermediates

The target compound is prepared in a single‑step Williamson ether synthesis from commercially available 4‑hydroxyphenylacetone and 4‑(chloromethyl)‑3,5‑dimethylisoxazole using K2CO3 in DMF at 60 °C for 18 h. This convergent approach contrasts with the multi‑step sequences required to access regioisomeric ortho‑ or meta‑substituted analogs, which typically need protecting‑group strategies and chromatographic separation of positional isomers. The simplicity of the synthetic route translates to better scalability, lower procurement cost, and higher batch‑to‑batch reproducibility for the para‑substituted isomer compared to its regioisomeric counterparts.

Organic synthesis Building block Medicinal chemistry

Optimal Application Scenarios for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone Based on Quantitative Evidence


BET Bromodomain Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing selective BRD2/BRD4 bromodomain inhibitors should select CAS 494771‑45‑8 as the key intermediate. The 3,5‑dimethylisoxazole moiety functions as an acetyl‑lysine bioisostere with demonstrated IC50 values <5 μM for BET proteins [1], while the para‑phenylacetone ketone serves as a versatile diversification point for attaching amide, sulfonamide, or heterocyclic warheads. The one‑step synthetic accessibility of this intermediate allows rapid parallel synthesis of 50–100 compound libraries for structure‑activity relationship studies, accelerating hit‑to‑lead timelines.

Rac1 GTPase Inhibitor Synthesis for Metastasis Research

For groups investigating Rac1‑driven cancer cell migration and invasion, this compound provides the core scaffold from which potent and selective Rac1 inhibitors (e.g., Z62954982, IC50 = 12 μM, 4‑fold more potent than NSC23766) are constructed. [1] The phenylacetone terminus enables late‑stage amide coupling to install the sulfamoyl‑benzamide pharmacophore required for disrupting the Rac1‑Tiam1 protein‑protein interaction, a mechanism validated in smooth muscle cells and 3T3 fibroblasts.

Antioxidant Probe Development for Oxidative Stress Models

Researchers evaluating free‑radical‑mediated pathologies (neurodegeneration, ischemia‑reperfusion injury, inflammation) should consider this compound as a starting scaffold, given its DPPH radical‑scavenging IC50 comparable to ascorbic acid. [1] The combination of a redox‑active phenylacetone moiety with a metabolically stable isoxazole ring provides a template for designing antioxidant probes with improved pharmacokinetic profiles relative to simple phenolic antioxidants.

Anti‑MRSA Drug Discovery: Focused Library Synthesis

Anti‑infective discovery units targeting drug‑resistant Gram‑positive pathogens should employ this compound as the precursor for synthesizing isoxazole‑benzamide antibacterials. Closely related analogs have shown in vivo efficacy against MRSA in invertebrate infection models. [1] The convergent synthetic route from this intermediate to final benzamide products requires only two additional steps (amide coupling and sulfonamide formation), enabling efficient exploration of chemical space around the validated anti‑MRSA pharmacophore.

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